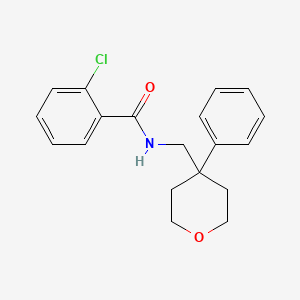

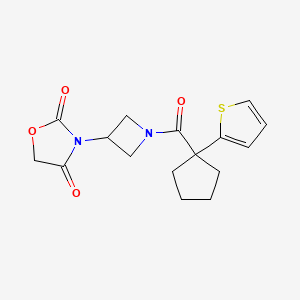

![molecular formula C15H17NO3 B2369703 1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 304871-60-1](/img/structure/B2369703.png)

1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-dioxan-5-ones, which are part of the structure of the compound , has been illustrated in syntheses of (+)-frontalin and several protected ketohexoses . The kinetics of deprotonation of a simple ketone with lithium diisopropylamide was also investigated to shed light on the mechanism of this type of reaction .Molecular Structure Analysis

The compound contains a 1,3-dioxane ring, which is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions . The molecular structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

1,3-Dioxan-5-one derivatives have been synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . In the same pot, derivatives were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones .Applications De Recherche Scientifique

Synthesis and Chemical Properties

One-Pot Synthesis : A study described the one-pot synthesis of novel spiro compounds including 1'-methyl-2,3"-dioxo-5"-aryl-1,2,5a",7",8",9a"-hexahydro-5"H,6"H-dispiro[indole-3,2'-pyrrolidine-3',2"-pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine]-4'-carboxylic acid methyl ester, showcasing the synthesis versatility of spiro compounds like 1'-Allyl-5'-methylspiro[indolin]-2'-one (Li et al., 2014).

Reactivity and Formation of Spiro Compounds : Research demonstrates the formation of spiro[pyrrolidine-3,3'-indolin]-2-ones through reactions involving similar spiro[indolin]-2'-one structures, highlighting their reactivity and utility in forming complex organic structures (Buev et al., 2018).

Oxidative Cyclization : A study investigated the Mn(III)-based oxidative cyclization of compounds related to 1'-Allyl-5'-methylspiro[indolin]-2'-one, emphasizing the chemical transformations possible with spiro[indolin]-2'-one derivatives (Katayama & Nishino, 2019).

Highly Diastereoselective Synthesis : Research on substituted 3-methyleneindolin-2-ones, similar to 1'-Allyl-5'-methylspiro[indolin]-2'-one, indicates their potential in highly diastereoselective synthesis processes (Maurya et al., 2014).

Potential Applications in Sensing and Detection

- Colorimetric Detection : A novel spirooxazine derivative, structurally related to 1'-Allyl-5'-methylspiro[indolin]-2'-one, was synthesized for colorimetric detection of mercuric cations, indicating potential sensing applications of similar spiro compounds (Pattaweepaiboon et al., 2020).

Synthesis of Complex Organic Structures

Stereoisomeric Synthesis : Research on dispiro derivatives of 7-oxa-1-azabicyclo[2.2.1]heptane highlights the stereoisomeric synthesis capabilities of spiro compounds, relevant to 1'-Allyl-5'-methylspiro[indolin]-2'-one (Rowicki et al., 2019).

Silver-Catalyzed Tandem Hydroamination/Hydroarylation : A study on the efficient silver triflate-catalyzed tandem hydroamination/hydroarylation of related compounds suggests the potential of 1'-Allyl-5'-methylspiro[indolin]-2'-one in complex organic syntheses (Mothe et al., 2014).

Three-Component Spiro Heterocyclization : Research indicates the formation of complex spiro heterocycles involving pyrrolediones, showcasing the versatility of spiro[indolin]-2'-one derivatives in organic chemistry (Salnikova et al., 2019).

Propriétés

IUPAC Name |

5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-3-7-16-13-6-5-11(2)10-12(13)15(14(16)17)18-8-4-9-19-15/h3,5-6,10H,1,4,7-9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVDLAKAKNIHAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322552 |

Source

|

| Record name | 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203137 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one | |

CAS RN |

304871-60-1 |

Source

|

| Record name | 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

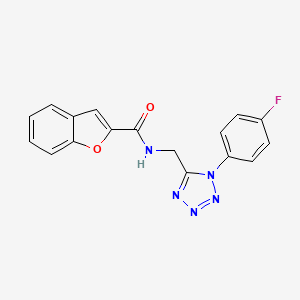

![1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369622.png)

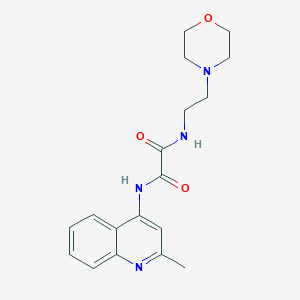

![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

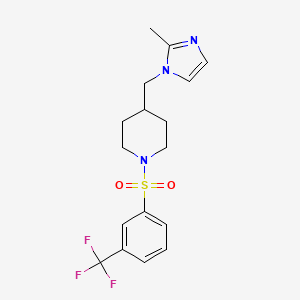

![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)

![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)